molecular formula C10H12O2 B080423 2,5-Dimethylphenylacetic acid CAS No. 13612-34-5

2,5-Dimethylphenylacetic acid

Cat. No.: B080423
CAS No.: 13612-34-5
M. Wt: 164.2 g/mol
InChI Key: RUSCTNYOPQOXDJ-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenylacetic acid typically involves multiple steps. One common method starts with paraxylene as the raw material. The process includes the following steps:

    Friedel-Crafts Acylation: Paraxylene undergoes acylation to form an intermediate.

    Ketalation: The intermediate is then subjected to ketalation.

    Zinc Salt Catalytic Rearrangement: This step involves the rearrangement of the ketalated intermediate using a zinc salt catalyst.

    Alkaline Hydrolysis: The rearranged product undergoes hydrolysis under alkaline conditions.

    Acidification: Finally, the hydrolyzed product is acidified to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be optimized for higher yields and cost-effectiveness. One method involves the chloromethylation of paraxylene using paraformaldehyde and concentrated hydrochloric acid, followed by carbonylation and hydrolysis reactions . This method is noted for its simplicity, low production cost, and environmental friendliness.

Chemical Reactions Analysis

2,5-Dimethylphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.

    Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

2,5-Dimethylphenylacetic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions involving aromatic acids.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals, including insecticides and herbicides.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic acids. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing metabolic and signaling pathways .

Comparison with Similar Compounds

2,5-Dimethylphenylacetic acid can be compared with other phenylacetic acid derivatives, such as:

  • 2-Methylphenylacetic acid
  • 4-Hydroxyphenylacetic acid
  • Phenylacetic acid

Uniqueness:

Properties

IUPAC Name

2-(2,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSCTNYOPQOXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159669
Record name 2,5-Xylylacetic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13612-34-5
Record name 2,5-Dimethylbenzeneacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylphenylacetic acid
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Record name 2,5-Xylylacetic acid
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Record name 2,5-xylylacetic acid
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Record name 2,5-DIMETHYLPHENYLACETIC ACID
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Synthesis routes and methods I

Procedure details

To a 1000 ml autoclave, 70.0 g the said rectified 2,5-dimethylbenzyl chloride, 137.5 g triethylamine, 0.3 g palladium(II)bis(triphenylphosphine) dichloride, 81 g water and 168.0 g tert-pentanol are added. Nitrogen is inflated to replace the air for three times and the temperature is raised to 70° C. At 70° C.˜75° C., carbon monoxide is inflated until the pressure is not decreasing. After the reaction has finished, it is cooled to 40° C., then the pressure is relieved, and nitrogen is inflated to replace the air for three times again, the reaction solution is transferred into a 1000 ml four-neck flask and then 120.0 g 30% liquid caustic soda is added under the protection of nitrogen, which is stirred for 1 h at 60° C., then standing for layering. The upper layer is organic layer and the lower layer is water layer. 57.6 g 36% hydrochloric acid is added dropwise into the water layer until pH=1. The solution is kept warm for 1 h and filtered, dried under vacuum to give 64.4 g 2,5-dimethylphenylacetic acid (87.2% yield). Finally, small amount of heavy metal capture agent and flocculant can be added into the filtrate and filtered again to give the catalyst. The gained catalyst after filtering can be recycled and reused.
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Synthesis routes and methods II

Procedure details

To a 1000 ml autoclave, 105.0 g the said rectified 2,5-dimethylbenzyl chloride, 206.4 g triethylamine, 0.5 g palladium(II)bis(triphenylphosphine) diacetate, 122 g water and 262.5 g isopropyl alcohol are added. Nitrogen is inflated to replace the air for three times and the temperature is raised to 70° C. At 70° C.˜75° C., carbon monoxide is inflated until the pressure is not decreasing. After the reaction has finished, it is cooled to 40° C., then the pressure is relieved, and nitrogen is inflated to replace the air for three times again, the reaction solution is transferred into a 2000 ml four-neck flask and then 180.8 g 30% liquid caustic soda is added under the protection of nitrogen, which is stirred for 1 h at 60° C., then standing for layering. The upper layer is organic layer and the lower layer is water layer. 86.0 g 36% hydrochloric acid is added dropwise into the water layer until pH=1. The solution is kept, warm for 1 h and filtered, dried under vacuum to give 95.7 g 2,5-dimethylphenylacetic acid (85.7% yield). Finally, small amount of heavy metal capture agent and flocculant can be added into the filtrate and filtered again to give the catalyst. The gained catalyst after filtering can be recycled and reused.
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Synthesis routes and methods III

Procedure details

A mixture of 4.1 g [0.05 mol] of sodium acetate and 10.75 g [0.04 mol] of 2-chloromethyl-5,5-dimethyl-2-(2,5-dimethylphenyl)-[1,3]dioxane in 50 ml of ethylene glycol is heated at 180 to 185° C. for 5 hours. It is then allowed to cool to 90 to 95° C., 20 ml of 30% strength sodium hydroxide solution are added, and the mixture is heated at 100 to 105° C. for 1 hour. The reaction mixture is diluted with 80 ml of water at room temperature and extracted twice with 10 ml of methylene chloride each time. The aqueous phase is then adjusted to pH 1 with conc. hydrochloric acid, and the solid is filtered off with suction, washed twice with 20 ml of water each time and dried. 6.20 g of white solid are obtained with a purity of 99.3% (GC). The yield is thus 93.7% of theory.
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